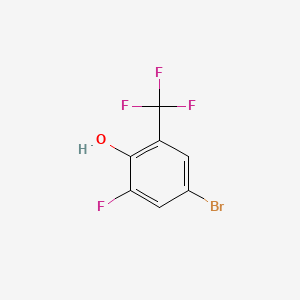

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-fluoro-6-(trifluoromethyl)phenol is a chemical compound that can be used as a starting material for the synthesis of other compounds . It is a white to yellow to yellow-brown powder or crystals .

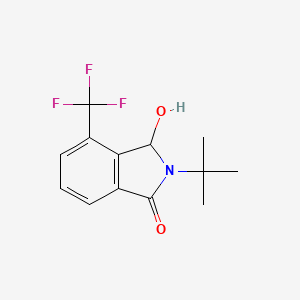

Molecular Structure Analysis

The molecular formula of this compound is C7H3BrF4O . The structure includes a phenol group (a benzene ring with a hydroxyl group), a bromine atom, a fluorine atom, and a trifluoromethyl group attached to the benzene ring .Physical and Chemical Properties Analysis

This compound has a molecular weight of 259 . It is a white to yellow to yellow-brown powder or crystals . Its density is 1.8±0.1 g/cm3, and it has a boiling point of 203.4±35.0 °C at 760 mmHg . It has a vapour pressure of 0.2±0.4 mmHg at 25°C and an enthalpy of vaporization of 45.8±3.0 kJ/mol .Scientific Research Applications

Organic Synthesis and Chemical Reactions

In the realm of organic chemistry, these compounds are explored for their reactivity and potential in synthesizing novel organic molecules. For example, the fluorination of bromo-dimethylphenol derivatives using xenon difluoride highlights a method to introduce fluorine atoms into complex molecules, contributing to the field of halogen chemistry and expanding the toolbox for synthesizing halogenated aromatic compounds (Koudstaal & Olieman, 2010). Additionally, the synthesis of intensely fluorescent azobenzenes, including those with bromo and fluoro groups, showcases the potential of these compounds in developing new materials for imaging and staining applications in biological contexts (Yoshino et al., 2010).

Computational Chemistry and Material Science

Computational studies provide insights into the electronic and structural properties of bromo-fluoro-phenol derivatives, revealing their potential as ligands in metal complexes and their electronic characteristics for materials science applications. For instance, DFT computational studies on related compounds elucidate their molecular structure and properties, offering a basis for designing new materials and catalysts (Tanak, 2019). Moreover, research on the functionalization of halogenated quinolines demonstrates the versatility of these compounds in synthesizing complex organometallic structures, which could have implications in creating new materials and pharmaceuticals (Marull & Schlosser, 2004).

Biocatalysis and Environmental Science

Innovations in biocatalysis showcase the utility of bromo-fluoro-phenol compounds in environmentally friendly chemical synthesis. For example, the biocatalytic trifluoromethylation of unprotected phenols represents a significant advancement in incorporating trifluoromethyl groups into organic molecules, highlighting a sustainable approach to modifying phenolic compounds for various applications, including agrochemicals and pharmaceuticals (Simon et al., 2016).

Advanced Materials and Nanotechnology

The synthesis and characterization of novel poly(arylene ether)s based on fluoro and trifluoromethylphenyl compounds underline the importance of these materials in developing high-performance polymers with exceptional thermal stability and solubility in organic solvents. Such materials are crucial for advanced engineering applications, including electronics and aerospace industries (Salunke, Ghosh, & Banerjee, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are often used in Suzuki–Miyaura coupling reactions .

Mode of Action

In general, trifluoromethylbenzenes are known to participate in electronically divergent processes with metal catalysts in Suzuki–Miyaura coupling reactions .

Pharmacokinetics

A related compound, 2-bromo-4-fluoro-5-(trifluoromethyl)phenol, has been noted to have high gi absorption .

Action Environment

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in various chemical reactions, including free radical bromination and nucleophilic substitution .

Metabolic Pathways

Similar compounds are known to participate in various metabolic processes .

Subcellular Localization

Similar compounds are known to localize in various subcellular compartments .

Properties

IUPAC Name |

4-bromo-2-fluoro-6-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJWBFQGKNTKGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269022 |

Source

|

| Record name | 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224604-17-4 |

Source

|

| Record name | 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224604-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)

![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)

![2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one](/img/structure/B597444.png)